Glycidyl 2-hydroxyisobutyrate
Description
Glycidyl 2-hydroxyisobutyrate is a glycidyl ester derived from 2-hydroxyisobutyric acid, a compound notable for its role as a precursor in producing biodegradable polymers such as polyhydroxybutyrate plastics . As a member of the glycidyl ester class of epoxy resins, it is synthesized via the reaction of 2-hydroxyisobutyric acid with epichlorohydrin, a common method for generating epoxide-functionalized compounds .
This compound is characterized by its epoxide group, which enables cross-linking reactions critical for forming durable polymers. Glycidyl esters, including this compound, are valued in industrial applications for their stability, lack of volatile impurities (e.g., chlorine ions or alkali metals), and enhanced mechanical properties in cured materials . Potential uses span coatings, adhesives, and specialty polymers, with emerging interest in biodegradable materials due to the environmental relevance of 2-hydroxyisobutyrate-derived products .
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C7H12O4/c1-7(2,9)6(8)11-4-5-3-10-5/h5,9H,3-4H2,1-2H3 |
InChI Key |
USSXSAQWSNLPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1CO1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glycidyl 2-hydroxyisobutyrate shares structural and functional similarities with other esters of 2-hydroxyisobutyric acid and glycidyl-based epoxy resins. Below is a detailed comparison:
Methyl 2-Hydroxyisobutyrate
- Structure : Methyl ester of 2-hydroxyisobutyric acid (C5H10O3, MW 118.13) .
- Applications : Primarily an intermediate in pharmaceutical synthesis and transesterification reactions (e.g., production of allyl 2-hydroxyisobutyrate) .
- Key Differences : Lacks the reactive epoxide group, limiting its use in polymer cross-linking. Its lower molecular weight and methyl group render it more volatile and less suited for high-strength materials compared to glycidyl derivatives.
Allyl 2-Hydroxyisobutyrate
- Synthesis : Produced via transesterification of methyl 2-hydroxyisobutyrate with allyl alcohol .
- Applications : Allyl esters are precursors for radical polymerization, enabling thermoset plastics. Unlike glycidyl esters, allyl groups offer distinct reactivity pathways but require initiators for curing .
Sodium Isobutyrate
- Structure : Ionic salt of isobutyric acid (C4H7NaO2, MW 110 g/mol) .
- Applications: Used in food preservation and pharmaceuticals. Unlike this compound, it lacks polymer-forming capability due to its ionic nature and non-reactive carboxylate group .
Glycidyl Ethers (e.g., Bisphenol A Diglycidyl Ether)
- Structure : Contains ether-linked epoxide groups instead of esters .
- Applications : Dominant in epoxy resins for electronics and composites. Glycidyl esters like 2-hydroxyisobutyrate may offer superior biodegradability due to ester hydrolysis, whereas glycidyl ethers exhibit higher thermal stability .
Isobutyl Acetate
- Structure : Simple ester (C6H12O2, CAS 110-19-0) .
- Applications : Solvent in coatings and fragrances. Highly flammable and lacks functional groups for polymerization, contrasting sharply with the reactive epoxide in this compound .
Data Table: Comparative Properties
Research Findings and Industrial Relevance
- Performance : Glycidyl esters exhibit higher elasticity and corrosion resistance than traditional epoxy resins, making them suitable for protective coatings .
- Safety : While glycidyl derivatives require careful handling due to reactivity, methyl and allyl esters pose risks primarily through volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
